1-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-3,3,3-trifluoropropan-1-one
Description
1-{3-[(3-Bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-3,3,3-trifluoropropan-1-one is a synthetic pyrrolidine derivative featuring a trifluoromethyl ketone group at the 1-position of the pyrrolidine ring and a 3-bromopyridin-2-yloxy substituent at the 3-position. This compound combines a heterocyclic pyrrolidine scaffold with halogenated pyridine and fluorinated ketone moieties, which are often associated with enhanced metabolic stability and bioactivity in medicinal chemistry .
The structural complexity of this compound positions it as a candidate for drug discovery, particularly in targeting kinase pathways or protein-protein interactions, as seen in structurally related molecules like NC-MYF-03-69 () and Futibatinib ().
Properties
IUPAC Name |
1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-3,3,3-trifluoropropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrF3N2O2/c13-9-2-1-4-17-11(9)20-8-3-5-18(7-8)10(19)6-12(14,15)16/h1-2,4,8H,3,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGCOPGCZYYUMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Scientific Research Applications
1-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-3,3,3-trifluoropropan-1-one is used extensively in scientific research due to its multifaceted applications:
Chemistry: : Its reactivity and unique structure make it a valuable building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals.
Biology: : It serves as a probe in the study of biological pathways, leveraging its trifluoromethyl group for enhanced bioavailability and stability.
Medicine: : Investigations into its potential as an inhibitor of specific enzymes and proteins have shown promise in therapeutic applications.
Industry: : The compound is used in the synthesis of agrochemicals and materials science for creating polymers with unique properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Molecular Targets and Pathways: : It binds to active sites of enzymes, disrupting their normal function. For instance, in biological studies, it may inhibit the activity of enzymes involved in metabolic pathways, thereby elucidating the role of those enzymes in health and disease.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, molecular properties, and applications:
*Estimated based on structural analysis.
Structural and Functional Insights:
Trifluoropropanone Derivatives: The target compound shares the 3,3,3-trifluoropropan-1-one group with 1-(3-chlorophenyl)-3,3,3-trifluoropropan-1-one (). This moiety enhances electrophilicity and metabolic stability, making it valuable in fluorinated drug design. However, the target compound’s pyrrolidine core may improve target binding compared to the simpler phenyl analog .
While NC-MYF-03-69 disrupts YAP-TEAD interactions via a triazole linker and trifluoromethylbenzyloxy group, the target compound’s bromopyridinyloxy group may offer distinct electronic or steric effects for modulating protein interactions .
Halogenated Pyridine Modifications: The (E)-propenone compound in features a chloro-trifluoromethylpyridinyloxy substituent, analogous to the target compound’s bromopyridinyloxy group. Such halogenated pyridines are common in agrochemicals and pharmaceuticals due to their bioisosteric properties and resistance to oxidative metabolism .
Challenges and Opportunities:
- Limited data on the target compound’s specific activity necessitate further biological evaluation.
- The bromopyridine moiety may allow for further derivatization (e.g., cross-coupling reactions) to optimize pharmacokinetic properties .
Biological Activity
1-{3-[(3-bromopyridin-2-yl)oxy]pyrrolidin-1-yl}-3,3,3-trifluoropropan-1-one, also known as Compound X, is a synthetic organic molecule characterized by its complex structure, which includes a pyrrolidine ring, a bromopyridine moiety, and a trifluoropropanone group. This compound has garnered attention in medicinal chemistry for its potential pharmacological properties.
- Molecular Formula : C18H19BrN2O2
- Molecular Weight : 375.3 g/mol
- IUPAC Name : 1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-(3-methylphenyl)ethanone
Synthesis
The synthesis of Compound X can be achieved through established methods involving chemodivergent approaches. For example, it can be synthesized from α-bromoketones and 2-aminopyridines under specific reaction conditions. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the compound's structure.
Pharmacological Properties
Research indicates that Compound X exhibits a range of biological activities:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest potential activity against cancer cell lines, likely due to its ability to interact with specific biological targets.
- Neuroactive Effects : Compounds containing pyrrolidine rings are often investigated for neuroactive properties, indicating possible applications in treating neurological disorders.
The biological activity of Compound X is typically evaluated through bioassays that assess its efficacy against specific targets or pathways in living organisms. The presence of halogen atoms and heteroatoms in its structure suggests unique reactivity and interactions with biological systems.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 3-Bromopyridine | Bromine-substituted pyridine | Antimicrobial, anticancer |
| Pyrrolidine Derivatives | Contain pyrrolidine ring | Neuroactive properties |
| Difluorophenyl Compounds | Fluorinated phenyl groups | Antitumor activity |
These findings indicate that the unique combination of structural features in Compound X may confer distinct pharmacological profiles compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
